4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
Description
This compound is a chromene-based ester derivative featuring a 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl core linked to an N-[(benzyloxy)carbonyl]glycinate moiety. The chromene ring system is substituted with ethyl and methyl groups at positions 4 and 8, respectively, and a ketone group at position 2. The glycinate ester is protected by a benzyloxycarbonyl (Cbz) group, a common strategy to enhance stability or modulate bioavailability in prodrug designs .
Chromene derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C22H21NO6/c1-3-16-11-19(24)29-21-14(2)18(10-9-17(16)21)28-20(25)12-23-22(26)27-13-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3,(H,23,26) |
InChI Key |
POXIRXQWELLVQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves the reaction of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl with N-[(benzyloxy)carbonyl]glycine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions. The reaction mixture is often stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the coagulation cascade, thereby exerting anticoagulant effects. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Chromene-Based Derivatives
Example Compound: 2-Benzylidenamino-8-methoxy-4H-chromene-3-carbonitrile (from )
- Structural Differences: The target compound has a 4-ethyl-8-methyl-2-oxo substitution, whereas the compared compound features a 8-methoxy group and a benzylidenamino substituent. The presence of a Cbz-glycinate ester in the target compound contrasts with the nitrile and methoxy functionalities in the analog.
- Synthetic Considerations: Synthesis of chromene derivatives often involves condensation reactions with aldehydes (e.g., uses aromatic aldehydes and piperidine in ethanol). 52–70% for others) .
Cbz-Protected Amino Acid Esters
Example Compound : N-[(Benzyloxy)carbonyl]glycine methyl ester (CAS 1212-53-9, )
- Structural Differences :
- The methyl ester in the analog is replaced by a chromen-yl ester in the target compound.
- Molecular weight increases from 223.22 (methyl ester) to ~375.4 (estimated for the target compound due to the chromene core).
- Functional Implications :
- The chromen-yl ester may enhance lipophilicity, improving membrane permeability compared to the methyl ester. However, this could reduce aqueous solubility, a critical factor for bioavailability .
- Hydrolysis rates of the ester linkage may differ: methyl esters are typically more labile than aromatic esters, suggesting slower release of glycine in the target compound .
Sulfonamide and Peptide Analogs
Example Compound: (1S,2S)-2-({N-[(Benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid (GC376, )
- Structural Differences: GC376 contains a sulfonic acid group and a leucine residue, unlike the glycine ester in the target compound.
- Biological Relevance :
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Stability and Bioavailability : The chromen-yl ester in the target compound likely extends half-life compared to methyl esters but may require formulation strategies to address poor solubility .
- Structural Insights : Crystallographic tools like SHELXL and ORTEP (Evidences 1, 3–5) could elucidate conformational differences between the target compound and analogs, particularly regarding the orientation of the Cbz group and chromene substituents.
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